2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S2.ClH/c7-6-8-4-2(12-6)1-3(11-4)5(9)10;/h1H,(H2,7,8)(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVYTLDKZHFXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=N2)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine or iodine . Another method includes the condensation of ethyl acetoacetate with formamidine disulfide hydrobromide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent in intermediate derivatives of this compound undergoes nucleophilic substitution with diverse nucleophiles. For example:
Key Findings :
-
Chlorine at the 2-position is highly reactive toward sulfur nucleophiles (e.g., thiophenol), yielding thioether derivatives .
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Amide formation with substituted anilines occurs under mild conditions, preserving the thieno-thiazole core .
Cyclization Reactions
The compound participates in intramolecular cyclization to form polycyclic systems:
Example : Reaction with α-thiocyanatoacetophenone under basic conditions generates thieno[2,3-d]pyrimidine derivatives via a Mannich-type cyclization .
| Reactants | Conditions | Product | Application |
|---|---|---|---|
| α-Thiocyanatoacetophenone, HCHO, RNH2 | EtOH, 25°C, 3h | Thieno[2,3-d]pyrimidine-4a-carbonitriles | Kinase inhibition studies |
Mechanistic Insight :
-
Cyclization proceeds via a Michael adduct intermediate, followed by intramolecular nucleophilic attack and elimination of HNCS .
Amide Bond Formation
The carboxylic acid group reacts with amines to form bioactive amides:
Synthetic Route :
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Activation of the carboxylic acid as an acid chloride using SOCl₂ .
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Coupling with substituted anilines (e.g., 2-chloro-6-methylaniline) in THF with triethylamine .
| Amine | Product | Biological Activity |
|---|---|---|
| 2-Chloro-6-methylaniline | N-(2-Chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide | Antiproliferative (IC₅₀ = 20 µM in HT-29) |
Notable Result :
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Amides derived from this compound show selective activity against leukemia cells (K563), though less potent than dasatinib .
Reductive Functionalization
The amino group undergoes reductive alkylation or acylation:
| Reagent | Product | Application |
|---|---|---|
| Acetyl chloride, pyridine | N-Acetyl-2-aminothieno-thiazole derivative | Prodrug development |
| Form |
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research has indicated that derivatives of 2-amino-thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on thiazole derivatives demonstrated that certain compounds showed high potency against leukemia cells comparable to established drugs like dasatinib . The structure-activity relationship (SAR) studies highlighted that modifications to the thiazole ring could enhance selectivity and efficacy against specific tumors .
1.2 Antimicrobial Properties
Compounds related to 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride have been evaluated for their antimicrobial activities. For example, derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, indicating potential as broad-spectrum antimicrobial agents . The specific mechanisms of action often involve interference with bacterial protein synthesis or cell wall integrity.
Synthesis and Derivative Development
2.1 Synthetic Routes
The synthesis of this compound typically involves the reaction of thiazole derivatives with various amines under controlled conditions. This method allows for the generation of a library of compounds with diverse functional groups that can be screened for biological activity .
Table 1: Common Synthetic Methods for Thiazole Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Amine Protection Method | Reaction of thiazole carboxylic acid chloride with substituted anilines | 60-80 |
| Condensation Reactions | Using polyphosphoric acid as a dehydrating agent for condensation reactions | 50-70 |
| Cyclization Techniques | Cyclization with naphthyridine derivatives under heat | 40-60 |
Case Studies
3.1 Case Study: Anticancer Evaluation
In a notable study, a series of thiazole derivatives were synthesized and evaluated against various cancer cell lines. One particular derivative exhibited IC50 values comparable to existing chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy . The study emphasized the importance of structural modifications in enhancing biological activity.
3.2 Case Study: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of thiazole derivatives against common pathogens. The results indicated that specific modifications to the thiazole structure led to enhanced activity against resistant strains of bacteria, making them candidates for further investigation as new antibiotics .
Mechanism of Action
The mechanism of action of 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
However, the fused thieno ring in the target compound may reduce metabolic stability compared to imidazo-thiazole derivatives .
Solubility and Salt Forms: The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like 2-(dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid, which lacks ionizable groups .
Stability and Commercial Viability
- Discontinued Analogues: Derivatives like 2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid were discontinued, possibly due to synthesis challenges or poor stability . The hydrochloride form of the target compound may address these issues via improved crystallinity and shelf life.
Biological Activity
2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, synthesizing findings from diverse studies to present a comprehensive picture of its efficacy and mechanisms.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a fused thieno-thiazole structure. Its molecular formula is with a molecular weight of approximately 174.19 g/mol. The presence of amino and carboxylic acid functional groups contributes to its biological reactivity.
Antitumor Activity
Research has indicated that derivatives of 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study demonstrated that N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide showed high potency against human K562 leukemia cells with an IC50 comparable to dasatinib (less than 1 µM) .
- Other derivatives were less effective against breast (MDA-MB 231) and colon carcinoma cell lines (MCF-7 and HT-29), indicating selective activity depending on the structural modifications .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties:
- A series of thiazole derivatives displayed broad-spectrum antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) lower than standard antibiotics like Ciprofloxacin .
- The structure–activity relationship studies indicated that electron-withdrawing groups on the phenyl ring significantly enhance antibacterial potency .
The mechanisms underlying the biological activities of 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid derivatives involve several pathways:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antibacterial Mechanisms : The compounds may disrupt bacterial cell wall synthesis or inhibit protein synthesis, contributing to their antimicrobial effects.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions involving 2-aminothiazol-4(5H)-one derivatives and formyl-substituted carboxylic acids under reflux with acetic acid as a catalyst. For example, Method a in uses 3-formyl-1H-indole-2-carboxylic acid and 2-aminothiazol-4(5H)-one, refluxed for 3–5 hours. Yield optimization requires precise stoichiometric ratios (1.0–1.1 equiv), temperature control (80–100°C), and catalyst selection (e.g., sodium acetate in Method b). Impurities often arise from incomplete cyclization or side reactions with thiourea derivatives, necessitating purification via recrystallization or HPLC .
Q. How is the structural identity of this compound validated?
Structural confirmation relies on a combination of spectroscopic techniques:
- NMR : and NMR to verify the thienothiazole scaffold and carboxylate moiety (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxylate carbon at ~170 ppm).
- Mass spectrometry : Molecular ion peaks matching the molecular weight (200.24 g/mol, CHNOS•HCl) with isotopic patterns consistent with sulfur and chlorine .
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and planarity of the fused heterocyclic system, as demonstrated in analogous thiazole derivatives .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
The hydrochloride salt enhances aqueous solubility (~15–20 mg/mL in PBS at pH 7.4), critical for in vitro assays. Stability studies (HPLC monitoring) show degradation <5% over 24 hours at 37°C in serum-containing media. However, the free carboxylic acid form may precipitate at acidic pH (<5.0), requiring buffered formulations for long-term storage .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved biological activity?
Molecular docking (e.g., AutoDock Vina) and QSAR studies identify key interactions between the thienothiazole core and target proteins like USP7 or xanthine oxidase. Modifications at the 2-amino group (e.g., alkylation) or carboxylate substitution (e.g., ester prodrugs) can enhance binding affinity. For example, highlights thiazole-5-carboxylic acid derivatives as potent enzyme inhibitors, with IC values <1 µM when optimized for hydrogen bonding and steric complementarity .
Q. What strategies resolve contradictory data on the compound’s mechanism of action in cancer vs. antimicrobial assays?
Discrepancies often arise from off-target effects or assay-specific conditions. To address this:
- Conduct target-specific knockdowns (e.g., siRNA for USP7 in cancer cells) to isolate pathways.
- Compare IC values across cell lines (e.g., Gram-positive vs. Gram-negative bacteria in MIC assays).
- Use metabolomics to identify differential metabolite profiles, as seen in thiazole hybrids with dual activity .
Q. How do reaction solvent systems influence the regioselectivity of thienothiazole ring formation?
Polar aprotic solvents (e.g., DMF) favor cyclization at the 5-position due to enhanced nucleophilicity of the thiazole nitrogen. In contrast, acetic acid promotes protonation of intermediates, shifting regioselectivity toward the 4-position. ’s Method a achieved >90% regiopurity using acetic acid, validated by NMR coupling constants (e.g., J = 2.1 Hz for H-5 vs. H-4) .
Q. What analytical methods differentiate polymorphic forms of this compound, and how do they affect bioavailability?
Polymorph screening via DSC (melting point variations: 164–165°C vs. 158–160°C) and PXRD (distinct peaks at 2θ = 12.5°, 18.7°) identifies forms with higher solubility. Bioavailability studies in rats show Form I (needle crystals) achieves 2.3× higher C than Form II (platelets) due to faster dissolution rates .
Methodological Recommendations
- Synthesis Optimization : Use Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading .
- Biological Assays : Pair in vitro enzyme inhibition (e.g., xanthine oxidase) with cell-based viability assays (MTT) to confirm target engagement .
- Data Interpretation : Apply multivariate analysis (PCA) to reconcile divergent activity profiles across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
